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Compound of Interest

Compound Name: Z-VEID-FMK

Cat. No.: B15568806 Get Quote

For researchers, scientists, and drug development professionals, understanding the potency

and mechanism of caspase-6 inhibitors is critical for advancing studies in neurodegenerative

diseases and apoptosis. This guide provides a comparative analysis of Z-VEID-FMK, a

selective and irreversible caspase-6 inhibitor, alongside other relevant compounds.[1][2]

Z-VEID-FMK is a peptide-based inhibitor designed with the specific recognition sequence for

caspase-6.[2] Its fluoromethylketone (FMK) moiety forms a covalent bond with the catalytic

cysteine residue in the active site of the enzyme, leading to irreversible inhibition.[3] This

targeted mechanism makes Z-VEID-FMK a valuable tool for dissecting the roles of caspase-6

in cellular pathways.

Performance Comparison of Caspase-6 Inhibitors
Direct comparison of inhibitory potency, often expressed as the half-maximal inhibitory

concentration (IC50), can be nuanced, particularly when comparing irreversible and reversible

inhibitors. For irreversible inhibitors like Z-VEID-FMK, the measured potency is time-

dependent. While a specific IC50 value for Z-VEID-FMK is not consistently reported in the

literature, its efficacy is well-established.

For a quantitative benchmark, we can compare it with the reversible caspase-6 inhibitor, Ac-

VEID-CHO.
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Inhibitor Target Caspase(s)
Inhibition
Mechanism

Reported IC50 for
Caspase-6

Z-VEID-FMK Caspase-6 (selective) Irreversible
Not consistently

reported

Ac-VEID-CHO
Caspase-6, Caspase-

3, Caspase-7
Reversible 12 nM, 16.2 nM

Table 1: Comparison of Caspase-6 Inhibitors. The table provides a summary of the

characteristics of Z-VEID-FMK and the reversible inhibitor Ac-VEID-CHO.

Mechanism of Action: Irreversible Caspase
Inhibition
The general mechanism for peptide-based irreversible caspase inhibitors, such as those

ending in -FMK, involves a two-step process. Initially, the inhibitor recognizes and binds to the

active site of the caspase. Subsequently, the fluoromethylketone group reacts with the cysteine

residue in the catalytic site, forming a stable, covalent bond. This effectively and irreversibly

inactivates the enzyme.
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Mechanism of Irreversible Caspase Inhibition by Z-VEID-FMK
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Caption: Irreversible inhibition of Caspase-6 by Z-VEID-FMK.

Experimental Protocol: Determining Caspase-6 IC50
The following is a generalized protocol for a biochemical assay to determine the IC50 of a

caspase-6 inhibitor using a fluorogenic substrate.

Materials:

Recombinant Human Caspase-6

Caspase Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 50 mM NaCl, 0.1% CHAPS, 10 mM

EDTA, 5% Glycerol, 10 mM DTT)

Fluorogenic Caspase-6 Substrate (e.g., Ac-VEID-AFC or Z-VEID-AFC)

Test Inhibitor (e.g., Z-VEID-FMK)
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Positive Control Inhibitor (e.g., Ac-VEID-CHO)

DMSO (for compound dilution)

384-well black, flat-bottom plates

Fluorescence plate reader (Excitation/Emission ~400/505 nm)

Procedure:

Compound Preparation: Prepare serial dilutions of the test inhibitor and positive control in

DMSO. Further dilute in Caspase Assay Buffer to the desired final concentrations.

Enzyme Preparation: Dilute the recombinant Caspase-6 to the working concentration in cold

Caspase Assay Buffer.

Assay Plate Setup: Add the diluted inhibitors and a DMSO control to the appropriate wells of

the 384-well plate.

Enzyme Addition: Add the diluted Caspase-6 solution to each well.

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30

minutes) to allow the inhibitor to bind to the enzyme. This step is particularly crucial for time-

dependent irreversible inhibitors.

Substrate Addition: Prepare the fluorogenic substrate solution in Caspase Assay Buffer.

Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

Signal Detection: Incubate the plate at 37°C, protected from light. Measure the fluorescence

intensity at regular intervals or at a fixed endpoint (e.g., 60 minutes) using a plate reader.

Data Analysis:

Subtract the background fluorescence (wells with no enzyme).

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO

control.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-

parameter logistic equation).
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Workflow for Caspase-6 IC50 Determination
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Caption: Experimental workflow for IC50 determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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